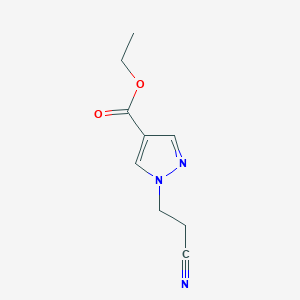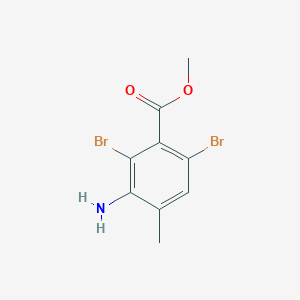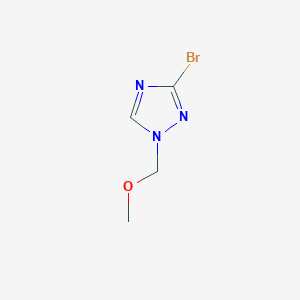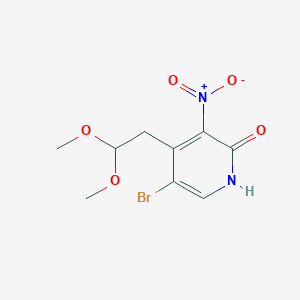![molecular formula C11H13BrN2O B1378399 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile CAS No. 1616500-55-0](/img/structure/B1378399.png)
4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile
Übersicht
Beschreibung
4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile is a chemical compound with the molecular formula C11H13BrN2O . It plays a crucial role in scientific research.
Synthesis Analysis
The synthesis of benzonitriles can be achieved through various methods. One such method involves the reaction of benzoic acids with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile can be viewed using computational tools . The molecule contains a total of 28 bond(s), including 15 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), 1 nitrile(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions involving benzonitriles are diverse. For instance, reactions at the benzylic position can include free radical bromination, nucleophilic substitution, and oxidation . Other reactions can involve preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile and its derivatives are primarily used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of polyfunctional 2-thionicotinonitriles and other complex molecules, showcasing its versatility in organic chemistry. These synthesized compounds are characterized through spectroscopic and analytical techniques to confirm their structure and properties (Bardasov et al., 2016).
Role in Cancer Research
The compound's derivatives have been used in the development of a new family of iron(II)-cyclopentadienyl compounds. These compounds exhibit strong activity against colorectal and triple-negative breast cancer cells. The substituent at the nitrile-based ligand is associated with the biological activity of these compounds, indicating the potential of 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile derivatives in cancer therapy (Pilon et al., 2020).
Photodynamic Therapy and Sensitizers
Derivatives of 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile have been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds have a high singlet oxygen quantum yield and are used as photosensitizers in photodynamic therapy, particularly in the treatment of cancer. The properties of these compounds as photosensitizers are highly valuable, especially their good fluorescence properties and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Biocatalytic Production
The compound is also involved in the biocatalytic production of certain chemicals. For instance, (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals, which are intermediates for statin compounds, are produced using biocatalysis methods involving this compound. The process involves the use of cDNA encoding enzymes and protein engineering to improve the thermostability and enantioselectivity of the enzymes used in the production process (Asako et al., 2009).
Eigenschaften
IUPAC Name |
4-bromo-2-(4-hydroxybutylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-15/h3-4,7,14-15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXQDAKSYDHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCCCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















